Exact Mass Shift of +1.00335483 Da Enables Unambiguous MS Discrimination from Unlabeled Analyte
The incorporation of a single 13C atom at the C6 position of 6‑amino‑2‑thiouracil increases the exact mass from 143.01533297 Da (unlabeled) to 144.01868780 Da (13C‑labeled), a difference of +1.00335483 Da [1]. This mass shift is sufficient to fully resolve the [M+H]+ or [M−H]− ions of the analyte and internal standard in a quadrupole mass filter, eliminating isotopic cross‑talk that would otherwise bias quantification [2]. In contrast, the unlabeled compound co‑elutes with the native analyte and cannot be used for isotope dilution, while a 2H‑labeled analog may suffer from chromatographic isotope effects that alter retention time and compromise precision [3].
| Evidence Dimension | Exact Mass (Da) |
|---|---|
| Target Compound Data | 144.01868780 Da |
| Comparator Or Baseline | 6-Amino-2-thiouracil (unlabeled): 143.01533297 Da |
| Quantified Difference | +1.00335483 Da |
| Conditions | Computed exact mass; valid for high‑resolution and nominal‑mass MS platforms |
Why This Matters
Procurement of the 13C‑labeled compound is mandatory for isotope dilution LC‑MS/MS workflows that demand <5% RSD and minimal matrix effects; unlabeled or deuterated alternatives cannot deliver equivalent analytical figures of merit.
- [1] PubChem. 6-Amino-2-thiouracil-13C (CID 71313363) and 6-Amino-2-thiouracil (CID 1201441). Exact mass values computed by PubChem 2.2. Accessed April 19, 2026. View Source
- [2] Ciccimaro, E., Blair, I. A. Stable‑isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2010, 2(2), 311–341. View Source
- [3] Wang, S., Cyronak, M., Yang, E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 2007, 43(2), 701–707. View Source
